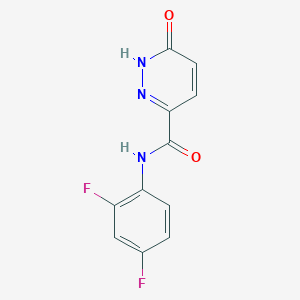![molecular formula C24H19ClO6 B2391894 7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one CAS No. 671769-62-3](/img/structure/B2391894.png)
7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physicochemical parameters (Lipinski’s descriptors) of the similar compound were calculated using the Molinspiration Cheminformatics software . The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .Aplicaciones Científicas De Investigación
Aryl Cation Reactivity and Photogeneration
The study on aryl cations from aromatic halides, including 4-chlorophenol and 4-chloroanisole, showcases the utility of these compounds in organic synthesis through photochemical reactions. These reactions offer a pathway to generate arylated products, which can be foundational in developing pharmaceuticals and complex organic molecules. This research underscores the potential of using photochemistry for the synthesis of complex structures involving chlorophenyl and methoxy groups (Protti et al., 2004).
Novel Cytotoxic Agents
The creation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties demonstrates the potential for developing potent cytotoxic agents against cancer cell lines. This work exemplifies the medicinal chemistry applications of compounds with a chromenone backbone, hinting at the broader therapeutic possibilities of related compounds (Liu et al., 2017).
Environmental and Biochemical Applications
Research into methoxylated and hydroxylated polybrominated diphenyl ethers in Baltic Sea salmon highlights the environmental and biochemical significance of methoxy and hydroxy compounds. Identifying these compounds in natural settings can lead to a better understanding of environmental pollutants and their metabolic transformations, which is crucial for assessing ecological and human health risks (Marsh et al., 2004).
Molecular Structure and Crystallography
Investigations into the molecular structures of related compounds, such as 4-(4-Chlorophenyl)-5-(4-methylphenyl)-3-(2-pyridyl)-4H-1,2,4-triazole, provide insights into the intermolecular interactions and crystal packing of complex molecules. Understanding these structural details is essential for the design of materials with specific physical properties and for the development of drugs with optimal bioavailability and efficacy (Zhang et al., 2006).
Synthetic Methodologies and Chemical Transformations
The development of synthetic methodologies, such as the selective methoxy ether cleavage followed by selective acylation, showcases the importance of functional group manipulation in organic synthesis. These methods are crucial for the synthesis of ortho-acylated catechols, which have applications in supramolecular chemistry, the production of flavors, fragrances, and pesticides, as well as in the synthesis of natural products (Adogla et al., 2012).
Direcciones Futuras
While specific future directions for “7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one” are not available, diarylquinoline derivatives are of significant interest in medicinal and agricultural chemistry due to their broad array of biological properties . They are an integral component of various bioactive agents and have found many applications in functional material chemistry .
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO6/c1-28-20-8-5-15(9-21(20)29-2)18-13-31-22-11-17(10-19(26)23(22)24(18)27)30-12-14-3-6-16(25)7-4-14/h3-11,13,26H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWCFLQWDNOEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

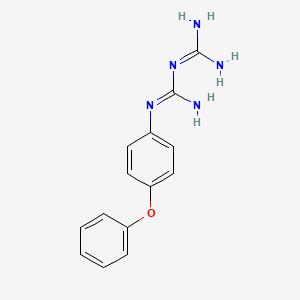

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)
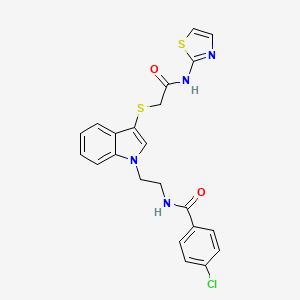
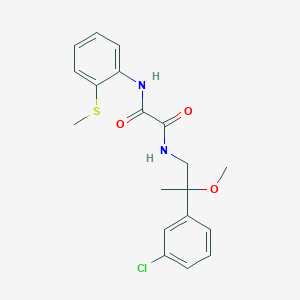
![4-[(3-Fluorophenyl)methoxy]-2-methylaniline](/img/structure/B2391820.png)
![(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2391824.png)
amino}methyl)benzonitrile](/img/structure/B2391826.png)
![3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2391828.png)
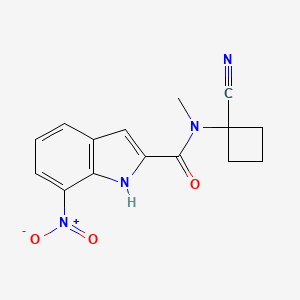
![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2391830.png)
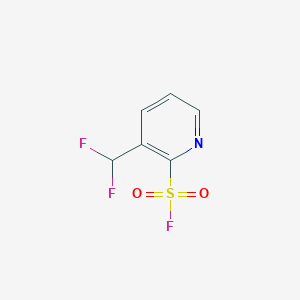
![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2391833.png)
